tert-Butyl 2-(6-bromo-[1,2,3]triazolo[1,5-a]pyridin-3-yl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl 2-(6-bromo-[1,2,3]triazolo[1,5-a]pyridin-3-yl)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C15H19BrN4O2 . It contains a triazole moiety, which is a nitrogenous heterocyclic component present in a number of drug classes .
Synthesis Analysis
The synthesis of triazole derivatives, including “this compound”, involves complex chemical reactions . The specific synthesis process for this compound is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of this compound includes a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The specific structural details of this compound are not provided in the available resources.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C15H19BrN4O2), molecular weight, and other properties . The specific physical and chemical properties are not detailed in the available resources.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
Researchers have developed novel chemical reactions utilizing compounds similar to tert-Butyl 2-(6-bromo-[1,2,3]triazolo[1,5-a]pyridin-3-yl)pyrrolidine-1-carboxylate. For instance, Ivanov et al. (2020) described anionic cascade recyclization of pyrazolo[5,1-c][1,2,4]triazines leading to the formation of pyrrolo[1,2-b][1,2,4]triazine and [1,2,4]triazino[2′,3′:1,5]pyrrolo[3,2-c]isoquinoline systems, showcasing the compound's utility in synthesizing complex heterocyclic structures (Ivanov, 2020).
Cardiovascular Research
Sato et al. (1980) investigated the synthesis and biological activities of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, including compounds related to this compound, for their potential as cardiovascular agents (Sato et al., 1980).
Novel Synthetic Methods
Zheng et al. (2014) described a metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines through oxidative N-N bond formation, demonstrating innovative approaches to constructing biologically important heterocycles using similar core structures (Zheng et al., 2014).
Synthetic Applications
The utility of this compound and its derivatives extends to various synthetic applications. Wustrow and Wise (1991) explored coupling reactions with substituted arylboronic acids, highlighting the versatility of these compounds in organic synthesis (Wustrow & Wise, 1991).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as [1,2,3]triazolo[1,5-a]pyridines, have been used as precursors of tautomeric 2-(diazomethyl)pyridines . These compounds are involved in the synthesis of various types of nitrogen-containing heterocycles .
Mode of Action
It is known that some 1,2,3-triazoles can undergo spontaneous electrocyclic ring opening to form isomeric α-diazoimines . This property allows triazoles to be used as precursors of diazo compounds and corresponding metal carbenoids .
Biochemical Pathways
The compound is likely involved in the synthesis of various types of nitrogen-containing heterocycles . It may participate in both noncatalytic transformations and cascade reactions involving metal carbenes .
Result of Action
Compounds with similar structures have been used in the synthesis of various types of nitrogen-containing heterocycles .
Action Environment
It is known that the reactivity of similar compounds can be influenced by factors such as temperature and the presence of catalysts .
Eigenschaften
IUPAC Name |
tert-butyl 2-(6-bromotriazolo[1,5-a]pyridin-3-yl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN4O2/c1-15(2,3)22-14(21)19-8-4-5-11(19)13-12-7-6-10(16)9-20(12)18-17-13/h6-7,9,11H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSWWRNGBUQBRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=C3C=CC(=CN3N=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.